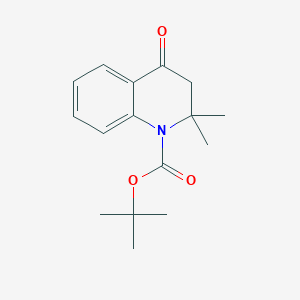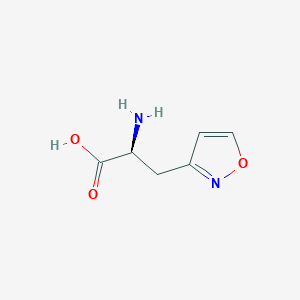
(2S,4R,5S)-4-Methyl-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R,5S)-4-Methyl-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid is a chemical compound that belongs to the class of amino acids. This compound is commonly known as L-methionine sulfoximine or MSO. It is a potent inhibitor of glutamine synthetase, an enzyme that catalyzes the conversion of glutamate and ammonia to glutamine. MSO has been widely used as a tool in scientific research to investigate the role of glutamine synthetase in various biological processes.
Wirkmechanismus
MSO inhibits glutamine synthetase by binding to the active site of the enzyme and blocking the conversion of glutamate and ammonia to glutamine. This leads to a decrease in the levels of glutamine in the cell, which can have a variety of effects on cellular metabolism and function.
Biochemische Und Physiologische Effekte
MSO has been shown to have a variety of biochemical and physiological effects. It has been used to study the role of glutamine synthetase in the regulation of glutamate levels in the brain, which is an important neurotransmitter involved in many physiological processes. MSO has also been used to study the role of glutamine synthetase in the regulation of ammonia levels in the liver, which is important for the detoxification of ammonia in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MSO in lab experiments is that it is a potent and specific inhibitor of glutamine synthetase. This allows researchers to selectively inhibit the activity of this enzyme and study its role in various biological processes. However, one of the limitations of using MSO is that it can have off-target effects on other enzymes and metabolic pathways, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for the use of MSO in scientific research. One area of interest is the role of glutamine synthetase in cancer cells, where it has been shown to play a critical role in regulating cellular metabolism and survival. MSO has been used to study the effects of inhibiting glutamine synthetase in cancer cells, and there is potential for the development of MSO-based therapies for cancer treatment.
Another area of interest is the role of glutamine synthetase in neurodegenerative diseases, where it has been implicated in the regulation of glutamate levels in the brain. MSO has been used to study the effects of inhibiting glutamine synthetase in animal models of neurodegenerative diseases, and there is potential for the development of MSO-based therapies for these conditions.
Conclusion:
(2S,4R,5S)-4-Methyl-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid is a potent inhibitor of glutamine synthetase that has been widely used as a tool in scientific research to investigate the role of this enzyme in various biological processes. MSO has many potential applications in the study of cancer, neurodegenerative diseases, and other physiological processes. However, further research is needed to fully understand the effects of MSO on cellular metabolism and function, and to develop MSO-based therapies for the treatment of disease.
Synthesemethoden
MSO can be synthesized using several methods, including the reaction of L-methionine with hydrogen peroxide, the reaction of L-methionine with sulfur dioxide and hydrogen peroxide, and the reaction of L-methionine with oxone. The most common method used for the synthesis of MSO is the reaction of L-methionine with hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Wissenschaftliche Forschungsanwendungen
MSO has been widely used as a tool in scientific research to investigate the role of glutamine synthetase in various biological processes. Glutamine synthetase is an enzyme that plays a critical role in the metabolism of glutamine, which is an important amino acid involved in many physiological processes. MSO has been used to study the role of glutamine synthetase in the regulation of glutamine levels in the brain, liver, and other tissues.
Eigenschaften
CAS-Nummer |
185017-71-4 |
|---|---|
Produktname |
(2S,4R,5S)-4-Methyl-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid |
Molekularformel |
C7H13NO3 |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
(2S,4R,5S)-5-(hydroxymethyl)-4-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-4-2-5(7(10)11)8-6(4)3-9/h4-6,8-9H,2-3H2,1H3,(H,10,11)/t4-,5+,6-/m1/s1 |
InChI-Schlüssel |
PKWPTJYOIPALSH-NGJCXOISSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H](N[C@@H]1CO)C(=O)O |
SMILES |
CC1CC(NC1CO)C(=O)O |
Kanonische SMILES |
CC1CC(NC1CO)C(=O)O |
Synonyme |
L-Proline, 5-(hydroxymethyl)-4-methyl-, (4R,5S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B67163.png)







![2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B67181.png)
